molecular formula C23H24O5 B5261593 1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE

1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE

Cat. No.: B5261593
M. Wt: 380.4 g/mol
InChI Key: RSCXJCXFEDJIDO-UHFFFAOYSA-N
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Description

1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE is a complex organic compound characterized by its cyclopropane ring structure This compound is notable for its unique arrangement of functional groups, which include a benzoate ester, a phenyl group, and a cyclopropane ring

Mechanism of Action

Without context, it’s hard to define a ‘mechanism of action’, as this term is typically used in the context of biological activity. If this compound has a biological target, the mechanism of action would depend on how it interacts with that target .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Preparation Methods

The synthesis of 1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the cyclopropanation of an alkene using a carbene precursor. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.

For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or phenyl group, resulting in the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE can be compared to other cyclopropane derivatives, such as:

    Cyclopropane carboxylic acid: A simpler compound with a similar ring structure but lacking the additional functional groups.

    Phenylcyclopropane: Contains a phenyl group attached to the cyclopropane ring but lacks the benzoate ester and other substituents.

    Cyclopropyl methyl ketone: Features a ketone group attached to the cyclopropane ring, offering different reactivity and applications.

Properties

IUPAC Name

dimethyl 2-ethyl-2-(4-methylbenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-22(19(24)17-13-11-15(2)12-14-17)18(16-9-7-6-8-10-16)23(22,20(25)27-3)21(26)28-4/h6-14,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCXJCXFEDJIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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